molecular formula C10H15N3O5 B13432947 6-Methylcytidine CAS No. 16710-12-6

6-Methylcytidine

Cat. No.: B13432947
CAS No.: 16710-12-6
M. Wt: 257.24 g/mol
InChI Key: LSNXXQLUOJPKHX-UHFFFAOYSA-N
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Description

6-Methylcytidine is a modified nucleoside derived from cytidine, where a methyl group is attached to the sixth carbon of the cytosine ring. This modification is part of the broader category of RNA modifications that play crucial roles in regulating various biological processes. The presence of this compound in RNA can influence RNA stability, structure, and interactions with proteins, thereby affecting gene expression and cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Methylcytidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxymethylcytidine, formylcytidine, and various substituted cytidine derivatives .

Scientific Research Applications

6-Methylcytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylcytidine involves its incorporation into RNA, where it can affect RNA-protein interactions and RNA stability. The methyl group can alter the electrostatic charge and hydrophobic surface of the RNA molecule, influencing its base pairing and interactions with other molecules. This modification can modulate gene expression by affecting RNA processing, nuclear export, and translation .

Comparison with Similar Compounds

Comparison: 6-Methylcytidine is unique due to its specific methylation at the sixth carbon, which can lead to distinct biological effects compared to other methylated cytidine derivatives. For instance, while 5-Methylcytidine is primarily involved in DNA methylation and gene silencing, this compound’s role is more focused on RNA modifications and their impact on RNA stability and translation .

Properties

CAS No.

16710-12-6

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-4-2-6(11)12-10(17)13(4)9-8(16)7(15)5(3-14)18-9/h2,5,7-9,14-16H,3H2,1H3,(H2,11,12,17)

InChI Key

LSNXXQLUOJPKHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N

Origin of Product

United States

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